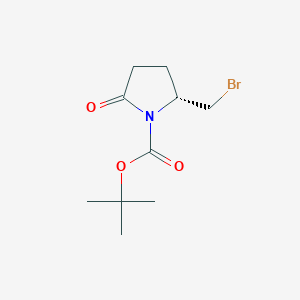

(R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCOFGASVWDIPR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130696 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128811-38-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128811-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(bromomethyl)-5-oxo-, 1,1-dimethylethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of ®-tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate. This reaction is carried out using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane (CH2Cl2) at 0°C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 16 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows chemists to create diverse derivatives that are essential in developing new materials and pharmaceuticals.

Table 1: Key Reactions Involving (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution with amines or thiols | Amine derivatives |

| Oxidation | Conversion to carboxylic acids or ketones | Various oxidized products |

| Reduction | Reduction of functional groups | Alcohols or amines |

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

In biological studies, (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is utilized to investigate enzyme mechanisms and the interactions between proteins and ligands. Its chiral nature allows for the exploration of stereochemical effects on biological activity, making it a valuable tool in pharmacology.

Pharmaceutical Applications

Drug Development

The compound is particularly significant in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its structural characteristics enable the design of drugs with enhanced efficacy and reduced side effects. The ability to modify its structure through various chemical reactions further supports its role as an intermediate in drug synthesis.

Case Study: Synthesis of Neurological Agents

Research has demonstrated that derivatives of (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can be synthesized to create compounds that exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases.

Industrial Applications

Production of Fine Chemicals and Agrochemicals

In industrial settings, (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is employed in the manufacturing of fine chemicals and agrochemicals. Its efficiency as a building block facilitates the production of high-value products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate are compared below with two related pyridine-pyrrolidine hybrids from the Catalog of Pyridine Compounds (2017) . These analogs share the tert-butyl-pyrrolidine-carboxylate backbone but differ in substituents and core heterocycles, leading to distinct reactivity and applications.

Table 1: Comparative Analysis of Structural and Functional Features

Key Differences and Implications

Core Heterocycle :

- The target compound features a 5-oxopyrrolidine ring, which introduces a ketone group capable of hydrogen bonding or further reduction/oxidation .

- Comparators in Table 1 incorporate pyridine rings with bromine and methoxy substituents, enabling π-π stacking interactions and directing electrophilic substitution .

Substituent Reactivity: The bromomethyl group in the target compound is highly reactive toward SN2 substitutions (e.g., with amines or thiols), whereas bromine on the pyridine ring in analogs favors cross-coupling (e.g., Suzuki reactions) .

Stereochemical Considerations: Only the target compound specifies the (R)-configuration, critical for enantioselective synthesis. The analogs lack stereochemical descriptors, suggesting racemic or non-chiral applications .

Protecting Groups :

- The Boc group in the target and analogs improves stability, but the TBS group in the fourth compound offers superior silyl ether protection for alcohol intermediates .

Biological Activity

(R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a chiral compound notable for its application in organic synthesis, particularly as an intermediate in pharmaceutical development. Its structural characteristics contribute to its biological activity, making it a subject of interest in various biochemical studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H18BrNO |

| CAS Number | 128811-38-1 |

| Molecular Weight | 244.16 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

| Melting Point | Data not available |

Target and Mode of Action

The compound is a derivative of pyrrolidine, which is known for its diverse biological activities. Pyrrolidine derivatives can interact with various biochemical pathways due to their ability to explore pharmacophore space efficiently. The bromomethyl group in this compound allows for covalent modification of biomolecules, leading to potential enzyme inhibition or activation depending on the target.

Biochemical Pathways

Research indicates that compounds like (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate may engage with multiple biochemical pathways, influencing processes such as enzyme activity and protein-ligand interactions. This interaction often results in significant effects at the molecular and cellular levels.

Enzyme Interaction Studies

Studies have shown that (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can inhibit specific enzymes through covalent bonding. For instance, the compound's bromomethyl group can react with nucleophilic sites on proteins, leading to stable covalent bonds that modify enzyme function.

Case Studies and Research Findings

- Enzyme Inhibition : In a laboratory setting, concentrations of the compound were tested against various enzymes to evaluate inhibitory effects. Results indicated that at certain concentrations, the compound could reduce enzyme activity by approximately 50%, demonstrating its potential as a pharmacological agent .

- Pharmaceutical Applications : The compound has been explored as an intermediate in synthesizing pharmaceuticals targeting neurological and inflammatory conditions. Its unique structure allows for modifications that enhance therapeutic efficacy .

- Metabolic Studies : Research into the metabolic pathways of similar compounds suggests that (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate may undergo biotransformation in vivo, leading to the formation of active metabolites that could further influence biological activity .

Synthetic Routes

The synthesis typically involves bromination reactions using carbon tetrabromide and triphenylphosphine under controlled conditions. This method allows for the efficient production of the compound, which is crucial for its application in research and industry.

Industrial Production Methods

In industrial contexts, continuous flow processes are preferred for synthesizing this compound due to their efficiency and scalability compared to traditional batch methods. This approach enhances sustainability while maintaining product quality .

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including palladium/copper-catalyzed coupling reactions and bromination. For example:

- Sonogashira coupling : Aryl halides react with terminal alkynes under Pd(PPh₃)₄/CuI catalysis in DMF/Et₃N at 70°C (e.g., synthesis of tert-butyl derivatives in ).

- Bromination : Bromomethyl groups are introduced via brominating agents (e.g., NBS or HBr) under controlled conditions. highlights tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate as a structurally analogous compound synthesized with 95% purity, emphasizing the need for precise stoichiometry .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect amines, requiring anhydrous conditions and acid/base-sensitive handling (e.g., uses tert-BuLi at −78°C for lithiation) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. and provide examples of detailed NMR assignments for pyrrolidine derivatives, including chemical shifts for bromomethyl (δ ~3.5–4.5 ppm) and carbonyl groups (δ ~170–180 ppm) .

- IR spectroscopy : Absorptions for C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) validate functional groups (e.g., reports IR data for azide-containing analogs) .

- Chromatography : Silica gel column chromatography with gradients (e.g., EtOAc/hexane) is standard for purification () .

Q. What are the critical reaction conditions for successful synthesis?

- Inert atmosphere : Argon or nitrogen is essential for air-sensitive steps, such as organometallic reactions (e.g., tert-BuLi in ) .

- Temperature control : Low temperatures (−78°C) prevent side reactions during lithiation (), while couplings require heating (70°C, ) .

- Catalyst selection : Pd/Cu systems enable cross-couplings (), while Rh catalysts (e.g., [Rh(cod)Cl]₂ in ) aid stereoselective additions .

Advanced Research Questions

Q. How can low yields in the bromination step be addressed?

- Reagent optimization : Use fresh N-bromosuccinimide (NBS) or HBr with radical initiators (e.g., AIBN) to improve efficiency.

- Solvent effects : Polar aprotic solvents (e.g., CCl₄ or DCM) enhance bromine radical stability. suggests dichloromethane as a solvent for sulfonylation, which may analogously stabilize intermediates .

- Purity of precursors : emphasizes ≥95% purity for starting materials to minimize side reactions .

Q. What strategies ensure stereochemical control during synthesis?

- Chiral catalysts : Rhodium complexes (e.g., [Rh(cod)Cl]₂ in ) induce enantioselectivity in additions to pyrrolidine scaffolds .

- Protecting group strategy : The Boc group (tert-butyl carbonate) in and stabilizes intermediates, reducing racemization during functionalization .

- Low-temperature kinetics : Slow addition of reagents at −78°C () minimizes epimerization .

Q. How are air- and moisture-sensitive intermediates handled?

- Schlenk techniques : Use double-manifold systems for transfers under inert gas () .

- Anhydrous solvents : Distill DMF, Et₂O, and THF over molecular sieves or CaH₂ () .

- Quenching protocols : Carefully add reactions to ice-water to terminate organometallic steps () .

Q. How can contradictory NMR data be resolved?

- 2D NMR techniques : HSQC and COSY experiments clarify overlapping signals (e.g., uses ¹H-¹³C correlations for azide derivatives) .

- Comparative analysis : Cross-check with literature (e.g., tert-butyl pyroglutamate in has δ 1.4 ppm for Boc methyl groups) .

- Decoupling experiments : Suppress coupling artifacts in ¹H NMR for bromomethyl protons (δ ~3.5–4.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.